N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide is an organic compound characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and an amide linkage to a 3-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.
Amide Formation: The final step involves the coupling of the 2-methoxypyrimidine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.
Major Products
Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-3-methylbutanamide.
Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-3-methylbutanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. Its structural similarity to nucleotides makes it a valuable tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The methoxy group and the amide linkage play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxypyrimidin-5-yl)-3-methylbutanamide
- N-(2-chloropyrimidin-5-yl)-3-methylbutanamide
- N-(2-aminopyrimidin-5-yl)-3-methylbutanamide
Uniqueness
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to cross biological membranes, making it more effective in certain applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse synthetic routes and reactions, making it a valuable tool in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)4-9(14)13-8-5-11-10(15-3)12-6-8/h5-7H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPGHAVODKEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=C(N=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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